3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that features a cyclopentyloxy group and a trifluoromethoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of boronic ester, which is known to undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The process of protodeboronation and subsequent hydromethylation could potentially affect various biochemical pathways, particularly those involving alkene functional groups .
Pharmacokinetics
It’s known that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The process of protodeboronation and subsequent hydromethylation could potentially lead to the formation of new compounds with different properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group yields phenol derivatives, while substitution reactions can produce a wide range of functionalized phenylboronic acids .
Scientific Research Applications
3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the cyclopentyloxy and trifluoromethoxy groups.
4-(Trifluoromethoxy)phenylboronic acid: Similar to the compound but lacks the cyclopentyloxy group.
3-(Cyclopentyloxy)phenylboronic acid: Similar but without the trifluoromethoxy group.
Uniqueness
3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the cyclopentyloxy and trifluoromethoxy groups, which enhance its stability, reactivity, and versatility in various chemical and biological applications. These functional groups make it a valuable compound for advanced research and industrial applications .
Properties
IUPAC Name |
[3-cyclopentyloxy-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O4/c14-12(15,16)20-11-6-8(13(17)18)5-10(7-11)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSHUTQIASVROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681643 | |
Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-04-9 | |
Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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